27-Methyl withaferin A
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Overview
Description
27-Methyl withaferin A is a derivative of withaferin A, a prominent withanolide found in the plant Withania somnifera, commonly known as Ashwagandha. Withanolides are steroidal lactones with a wide range of biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anticancer, anti-inflammatory, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 27-Methyl withaferin A involves several steps, starting from the extraction of withaferin A from Withania somnifera. The methylation of withaferin A at the 27th position can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide or tetrahydrofuran and a base such as potassium carbonate or sodium hydride .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of withaferin A from Withania somnifera, followed by chemical modification. The process includes purification steps such as column chromatography and recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 27-Methyl withaferin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized withanolide derivatives.
Reduction: Reduced withanolide derivatives.
Substitution: Substituted withanolide derivatives.
Scientific Research Applications
Mechanism of Action
27-Methyl withaferin A exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and inhibiting anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines and mediators.
Immunomodulatory Activity: It modulates the immune response by affecting the activity of immune cells such as macrophages and T cells.
Comparison with Similar Compounds
Withaferin A: The parent compound with similar biological activities but without the methyl group at the 27th position.
Withanolide D: Another withanolide with structural similarities but different biological activities.
Withanone: A withanolide with distinct anticancer and anti-inflammatory properties
Uniqueness of 27-Methyl Withaferin A:
- The presence of the methyl group at the 27th position enhances its biological activity and specificity compared to withaferin A.
- It exhibits a broader spectrum of anticancer activity and improved pharmacokinetic properties .
Properties
Molecular Formula |
C29H40O6 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(methoxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C29H40O6/c1-15-12-22(34-26(32)18(15)14-33-5)16(2)19-6-7-20-17-13-25-29(35-25)24(31)9-8-23(30)28(29,4)21(17)10-11-27(19,20)3/h8-9,16-17,19-22,24-25,31H,6-7,10-14H2,1-5H3/t16-,17-,19+,20-,21-,22+,24-,25+,27+,28-,29+/m0/s1 |
InChI Key |
WAHNVOUQDPFMED-OBCSTTLTSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC |
Origin of Product |
United States |
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